molecular formula C15H26BNO4 B15279736 Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-pyrrole-1-carboxylate

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-pyrrole-1-carboxylate

Cat. No.: B15279736
M. Wt: 295.18 g/mol
InChI Key: GPAXWXSOUBFIIC-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a dihydropyrrolo[2,3-b]pyridine core, where the pyrrole ring is fused with pyridine and partially saturated (2,3-dihydro). The tert-butyl carbamate group and pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are attached at positions 1 and 5, respectively .

Molecular Formula: C₁₈H₂₇BN₂O₄
Molecular Weight: 344.21 g/mol
CAS Number: 2378821-30-6
Applications:

  • Key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in drug discovery .
  • Used in the preparation of tricyclic topoisomerase inhibitors (e.g., REDX04139) .
    Synthesis: Typically prepared via palladium-catalyzed borylation of halogenated precursors or direct coupling of boronic acids with tert-butyl-protected heterocycles .

Properties

Molecular Formula

C15H26BNO4

Molecular Weight

295.18 g/mol

IUPAC Name

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C15H26BNO4/c1-13(2,3)19-12(18)17-10-8-9-11(17)16-20-14(4,5)15(6,7)21-16/h9H,8,10H2,1-7H3

InChI Key

GPAXWXSOUBFIIC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Biological Activity

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-pyrrole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H28BNO4
  • CAS Number : 1121057-77-9
  • Molecular Weight : 294.15 g/mol

The biological activity of this compound primarily revolves around its interaction with various enzymes and receptors in the body. Notably, it has been studied for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in neuroinflammation and neurodegenerative diseases such as Alzheimer's disease.

GSK-3β Inhibition

Research indicates that compounds similar to this compound exhibit potent inhibition of GSK-3β. In vitro studies have shown that these compounds can significantly reduce the phosphorylation of tau protein and the production of amyloid-beta (Aβ) peptides. This is crucial in the context of Alzheimer's disease pathology.

Table 1: Inhibition Potency Against GSK-3β

CompoundIC50 (μM)Cell Line TestedReference
Compound A10HT-22
Compound B15BV-2
Tert-butyl 5-(4,4,5,5-tetramethyl...)12HT-22

The above table summarizes the IC50 values for various compounds against GSK-3β. The tert-butyl derivative shows competitive inhibition similar to other known inhibitors.

Cytotoxicity Studies

In addition to its inhibitory effects on GSK-3β, the cytotoxicity profile of this compound has been evaluated in various cell lines. The results indicate a favorable safety profile with minimal cytotoxic effects at therapeutic concentrations.

Table 2: Cytotoxicity Results

CompoundCell LineConcentration (μM)Viability (%)Reference
Compound AHT-2210095
Compound BBV-210090
Tert-butyl 5-(4,4,5,5-tetramethyl...)HT-2210092

The viability results suggest that even at high concentrations (100 μM), the compound maintains a high percentage of cell viability.

Case Studies and Research Findings

A recent study explored the anti-inflammatory properties of this compound in a neuroinflammatory model induced by lipopolysaccharides (LPS). The findings demonstrated that treatment with tert-butyl 5-(4,4,5,5-tetramethyl...) significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha while enhancing anti-inflammatory markers like IL-10.

Key Findings:

  • Reduction in Pro-inflammatory Cytokines : The compound effectively reduced IL-6 and TNF-alpha levels by approximately 50% compared to controls.
  • Neuroprotective Effects : In animal models, administration led to improved cognitive function and reduced neurodegeneration markers.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Key Application Reference
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-pyrrole-1-carboxylate 2378821-30-6 C₁₈H₂₇BN₂O₄ 344.21 Dihydropyrrolopyridine Topoisomerase inhibitors
Tert-butyl 4-(dioxaborolan-2-yl)-2,3-dihydro-pyrrole-1-carboxylate 1401165-14-7 C₁₅H₂₄BNO₄ 281.17 Dihydropyrrole Kinase inhibitors
Tert-butyl 3-(dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 942070-47-5 C₁₈H₂₅BN₂O₄ 344.21 Pyrrolopyridine Antitumor agents
5-(Dioxaborolan-2-yl)-1-BOC-indole 64038-7 C₁₉H₂₆BNO₄ 363.24 Indole Fluorescent probes

Table 2. Commercial Availability and Pricing (Selected Examples)

Compound Name Purity Price (1g) Vendor Reference
This compound 97% ¥1,361.50 Aladdin
Tert-butyl (5-(dioxaborolan-2-yl)pyridin-2-yl)carbamate 97% ¥137.00 BLDpharm
5-(Dioxaborolan-2-yl)-1-BOC-indole 97% $56.00 Sigma-Aldrich

Research Findings and Reactivity Insights

  • Electronic Effects : The dihydropyrrolopyridine core in the target compound exhibits moderate electron-withdrawing properties due to pyridine fusion, favoring couplings with electron-rich aryl halides .
  • Steric Hindrance : The tert-butyl group reduces reaction rates in crowded catalytic systems compared to smaller protecting groups (e.g., methyl) .
  • Stability : Pinacol boronate esters (e.g., target compound) show superior hydrolytic stability over neopentyl glycol analogs .

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-pyrrole-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via a multi-step process. A common route starts with a brominated precursor (e.g., 5-bromoindole derivatives). Key steps include:

Borylation : Reaction with bis(pinacolato)diboron (B2_2Pin2_2) under palladium catalysis (e.g., Pd(dppf)Cl2_2) in anhydrous THF or dioxane at 80–100°C for 12–24 hours .

Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups for amine protection. Deprotection is achieved via trifluoroacetic acid (TFA) in dichloromethane (CH2_2Cl2_2) at room temperature for 2 hours .
Critical Parameters :

  • Catalyst loading (1–5 mol%) and ligand selection (e.g., XPhos) influence yield.
  • Solvent purity and inert atmosphere (N2_2/Ar) are essential to prevent boronate ester hydrolysis.

Q. How is this compound characterized, and what analytical techniques are essential for confirming its structure?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify boronate ester integration (~1.3 ppm for pinacol methyl groups) and Boc-group signals (~1.4 ppm for tert-butyl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ for C17_{17}H28_{28}BNO4_4, expected m/z 334.22) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, particularly in chiral derivatives .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions , widely used to construct biaryl or heteroaryl systems. Example protocol:
  • React with aryl halides (e.g., 4-bromotoluene) using Pd(PPh3_3)4_4 (2 mol%) and K2_2CO3_3 in a 3:1 dioxane/H2_2O mixture at 90°C for 12 hours .
    Yield Optimization : Pre-purify the boronate ester via flash chromatography (hexane/EtOAc gradient) to remove residual pinacol, which can inhibit coupling .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) studies optimize molecular geometry and predict properties:
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate susceptibility to nucleophilic/electrophilic attacks. For this compound, the LUMO is localized on the boronate ester, explaining its electrophilic reactivity in cross-couplings .
  • Molecular Electrostatic Potential (MEP) : Maps highlight electron-rich regions (e.g., pyrrole nitrogen) for potential hydrogen bonding or catalyst interactions .
    Software : Gaussian 16 with B3LYP/6-31G(d) basis set .

Q. What experimental strategies resolve contradictions in cross-coupling yields reported for similar boronate esters?

  • Methodological Answer : Discrepancies in yields may arise from:
  • Substrate Steric Effects : Bulky substituents near the boronate group reduce coupling efficiency. Use Pd(OAc)2_2 with SPhos ligand for sterically hindered systems .
  • Protection Group Stability : Boc groups may degrade under basic conditions. Replace with acetyl protection if coupling requires strong bases (e.g., K3_3PO4_4) .
    Troubleshooting Table :
IssueSolutionReference
Low yieldIncrease catalyst loading to 5 mol%
DecompositionUse degassed solvents and strict inert atmosphere

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability is influenced by:
  • Moisture : Hydrolyzes to boronic acid in humid environments. Store under argon at –20°C with desiccants .
  • Light : Prolonged UV exposure degrades the pyrrole ring. Use amber vials .
    Experimental Validation :
  • Monitor via 1^1H NMR: Disappearance of pinacol methyl peaks (~1.3 ppm) indicates hydrolysis .

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